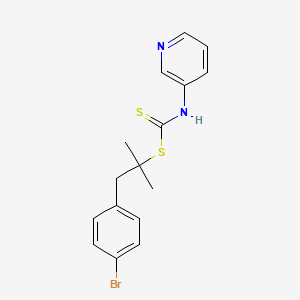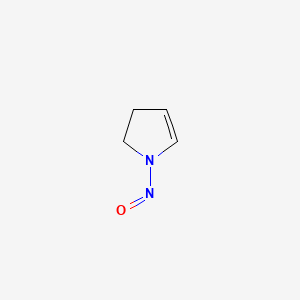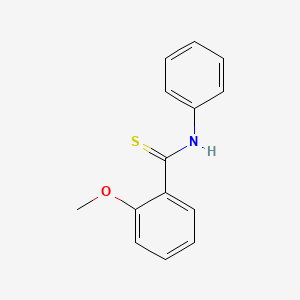
1,5-Heptadien-4-ol, 6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Heptadien-4-ol, 6-methyl- is an organic compound with the molecular formula C8H14O. It is also known by other names such as 4-Methyl-1,6-heptadien-4-ol and Diallyl methyl carbinol . This compound is characterized by its clear, colorless to light yellow liquid form and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Heptadien-4-ol, 6-methyl- can be synthesized through various methods. One common method involves the reaction of 3-butenal with allylmagnesium bromide . This reaction typically requires an inert atmosphere and is conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of 1,5-Heptadien-4-ol, 6-methyl- often involves the use of large-scale reactors and controlled environments to maintain the necessary reaction conditions. The use of catalysts such as dicationic biphosphine palladium (II) can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Heptadien-4-ol, 6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1,5-Heptadien-4-ol, 6-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 1,5-Heptadien-4-ol, 6-methyl- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in substitution and addition reactions. The double bonds in its structure also make it reactive towards electrophiles, facilitating various addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Heptadien-4-ol: Similar in structure but lacks the methyl group at the 6th position.
2,6-Dimethyl-1,6-heptadien-4-ol: Contains an additional methyl group at the 2nd position.
4-Methyl-1,6-heptadien-4-ol: Another isomer with a similar structure.
Uniqueness
1,5-Heptadien-4-ol, 6-methyl- is unique due to the specific positioning of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different physical and chemical properties compared to its isomers .
Propriétés
Numéro CAS |
33698-82-7 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
6-methylhepta-1,5-dien-4-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4,6,8-9H,1,5H2,2-3H3 |
Clé InChI |
HQBPNXLPHSBKRK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(CC=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene](/img/structure/B14680491.png)

![(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B14680505.png)
![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)

![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)


![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)




